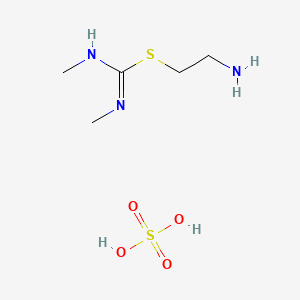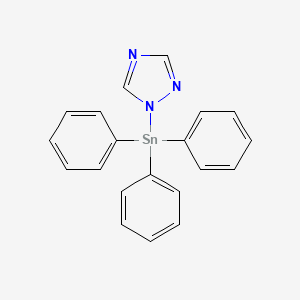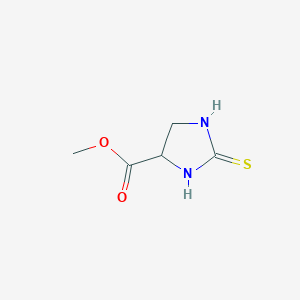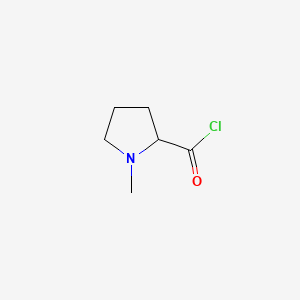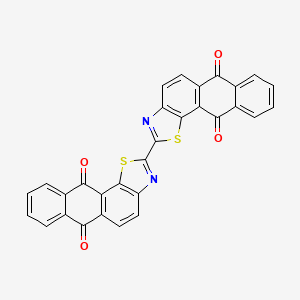
(2,2'-Bianthra(2,1-d)thiazole)-6,6',11,11'-tetraone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its fused anthraquinone and thiazole rings, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone typically involves the condensation of anthraquinone derivatives with thiazole precursors. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the fused ring structure. Common reagents used in the synthesis include sulfur-containing compounds and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
(2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the anthraquinone and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium and platinum are often used to facilitate reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.
科学的研究の応用
(2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe and in the study of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Anthraquinone: A simpler compound with similar structural features but lacking the thiazole ring.
Thiazole Derivatives: Compounds containing the thiazole ring but without the fused anthraquinone structure.
Uniqueness
(2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone stands out due to its fused ring structure, which imparts unique chemical and physical properties. This structural complexity enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
6451-12-3 |
|---|---|
分子式 |
C30H12N2O4S2 |
分子量 |
528.6 g/mol |
IUPAC名 |
2-(6,11-dioxonaphtho[2,3-g][1,3]benzothiazol-2-yl)naphtho[2,3-g][1,3]benzothiazole-6,11-dione |
InChI |
InChI=1S/C30H12N2O4S2/c33-23-13-5-1-3-7-15(13)25(35)21-17(23)9-11-19-27(21)37-29(31-19)30-32-20-12-10-18-22(28(20)38-30)26(36)16-8-4-2-6-14(16)24(18)34/h1-12H |
InChIキー |
VYPILCHHNHVAAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(S4)C5=NC6=C(S5)C7=C(C=C6)C(=O)C8=CC=CC=C8C7=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


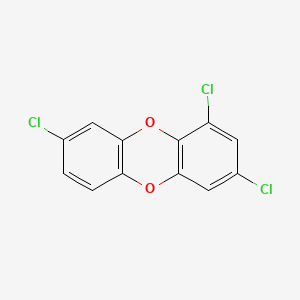


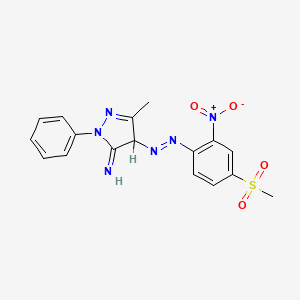
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
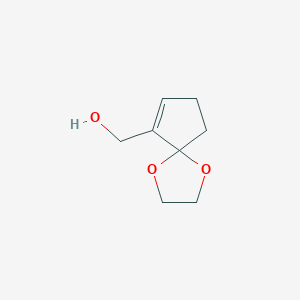
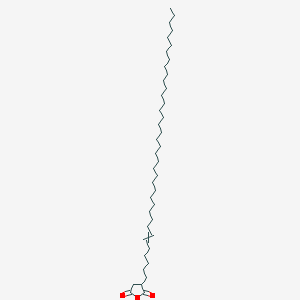
![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)
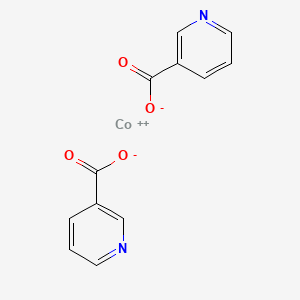
![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
